REACTION_CXSMILES
|
C([N:4]1[C:8](=[O:9])[CH2:7][C:6]2([CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH2:5]1)(=O)C.C(=O)([O-])[O-].[K+].[K+].Cl>C(O)C>[O:9]=[C:8]1[CH2:7][C:6]2([CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH2:5][NH:4]1 |f:1.2.3|
|
Name
|
N-acetyl-3-oxo-2-azaspiro[4,6]undecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC2(CC1=O)CCCCCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous residue is extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NCC2(C1)CCCCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |